molecular formula C15H9Cl3F3NO2 B3657391 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3657391
M. Wt: 398.6 g/mol
InChI Key: LISLKPPIQWLOMW-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, trifluoromethyl, and dichlorophenoxy groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace these groups, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R), typically in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: New compounds with replaced functional groups.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties can be advantageous.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, making it a potent agent in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide stands out due to the combination of its functional groups, which confer unique reactivity and stability. The presence of both chloro and trifluoromethyl groups enhances its chemical versatility, making it suitable for a wide range of applications compared to similar compounds.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3F3NO2/c16-8-1-3-12(10(5-8)15(19,20)21)22-14(23)7-24-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISLKPPIQWLOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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